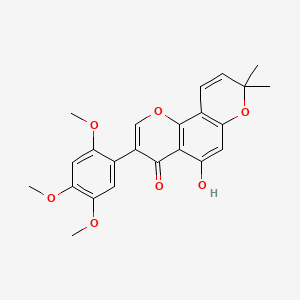
Toxicarolisoflavone
Vue d'ensemble
Description
Le toxicarol isoflavone est un isoflavone naturel extrait de la plante Millettia brandisiana. Les isoflavones sont une classe de flavonoïdes, qui sont des composés phénoliques avec un squelette de 3-phénylchromène-4-one.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du toxicarol isoflavone implique l'utilisation du 2,2-diméthyl-5-hydroxy-7-méthoxychromane comme matière première. La voie de synthèse comprend plusieurs étapes, telles que la méthylation, la cyclisation et l'hydroxylation, sous des conditions réactionnelles spécifiques .
Méthodes de production industrielle : La production industrielle du toxicarol isoflavone peut être réalisée grâce à des approches biotechnologiques, telles que les cultures de cellules végétales et l'ingénierie métabolique. Ces méthodes impliquent l'utilisation de micro-organismes génétiquement modifiés ou de cultures d'organes végétaux pour améliorer le rendement des isoflavones .
Analyse Des Réactions Chimiques
Types de réactions : Le toxicarol isoflavone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogènes comme le chlore ou le brome en présence d'un catalyseur.
Principaux produits formés :
Oxydation : Formation de dérivés hydroxylés.
Réduction : Formation de dérivés isoflavoniques réduits.
Substitution : Formation de dérivés isoflavoniques halogénés ou alkylés.
4. Applications de la recherche scientifique
Le toxicarol isoflavone a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.
Biologie : Étudié pour son rôle dans les interactions plante-microbe et les mécanismes de défense.
Médecine : Investigé pour ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires, antioxydantes et anticancéreuses.
Industrie : Utilisé dans le développement de pesticides naturels et d'autres produits agrochimiques
5. Mécanisme d'action
Le toxicarol isoflavone exerce ses effets par le biais de diverses cibles moléculaires et voies. Il agit comme un modulateur sélectif des récepteurs aux œstrogènes, se liant aux récepteurs aux œstrogènes et exerçant des effets de type œstrogénique. En outre, il influence l'activité des enzymes impliquées dans le stress oxydatif et l'inflammation, modulant ainsi les réponses cellulaires .
Applications De Recherche Scientifique
Toxicarol isoflavone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant-microbe interactions and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural pesticides and other agrochemicals
Mécanisme D'action
Toxicarol isoflavone is structurally and biogenetically related to other isoflavones, such as genistein, daidzein, and glycitein. These compounds share a similar 3-phenylchromen-4-one backbone but differ in their functional groups and biological activities. Toxicarol isoflavone is unique due to its specific hydroxylation and methoxylation patterns, which contribute to its distinct biological properties .
Comparaison Avec Des Composés Similaires
Le toxicarol isoflavone est structurellement et biogénétiquement lié à d'autres isoflavones, telles que la génistéine, la daïdzéine et la glycitine. Ces composés partagent un squelette de 3-phénylchromène-4-one similaire mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques. Le toxicarol isoflavone est unique en raison de ses motifs spécifiques d'hydroxylation et de méthoxylation, qui contribuent à ses propriétés biologiques distinctes .
Composés similaires :
Génistéine : Connue pour ses propriétés œstrogéniques et anticancéreuses.
Daïdzéine : Étudiée pour ses effets anti-inflammatoires et antioxydants.
Glycitine : Investigée pour son rôle potentiel dans la santé osseuse et la protection cardiovasculaire.
Propriétés
IUPAC Name |
5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIRAQXHOVJVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Toxicarol isoflavone and where is it found?
A1: Toxicarol isoflavone is a naturally occurring isoflavone compound. It was first isolated from certain leguminous plants, specifically fish-poison plants, known for their ichthyotoxic properties [, ]. One such plant is Derris ovalifolia, from which researchers successfully isolated Toxicarol isoflavone along with other known compounds []. It has also been found in Millettia dielsiana [].
Q2: What is the chemical structure of Toxicarol isoflavone?
A2: While the provided abstracts do not explicitly detail the molecular formula and weight, they do mention that the structure of Toxicarol isoflavone has been confirmed through synthesis [, ]. This suggests that its chemical structure is well-defined within the scientific literature.
Q3: Are there any known synthetic routes for producing Toxicarol isoflavone?
A3: Yes, researchers have successfully synthesized Toxicarol isoflavone. One study mentions utilizing the oxidative rearrangement of dihydropyranochalcones with thallium(III) nitrate as a synthetic strategy []. This suggests that laboratory production of the compound is feasible.
Q4: What is the research focus regarding Toxicarol isoflavone?
A4: Currently, the research on Toxicarol isoflavone primarily revolves around its isolation, structural characterization, and synthesis [, , , , , ]. Further research is needed to explore its potential biological activities, mechanisms of action, and potential applications in various fields.
Q5: What are the limitations of the current research on Toxicarol isoflavone?
A5: The available research on Toxicarol isoflavone is limited in scope, primarily focusing on its natural occurrence and chemical synthesis. There is a significant lack of information regarding its biological activity, potential applications, and safety profiles. This highlights the need for further investigation to fully understand the compound's properties and potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


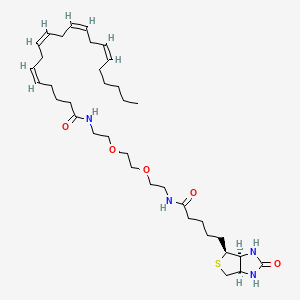
![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)
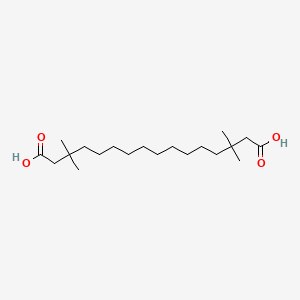
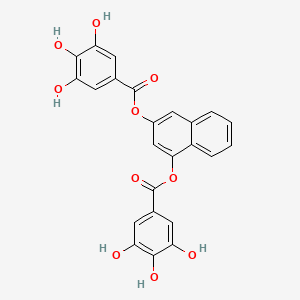
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)
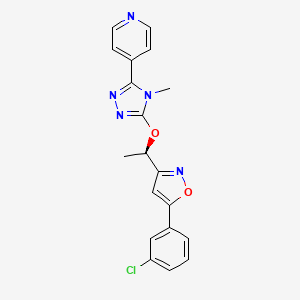
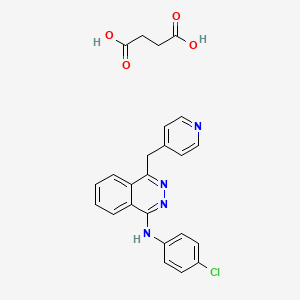

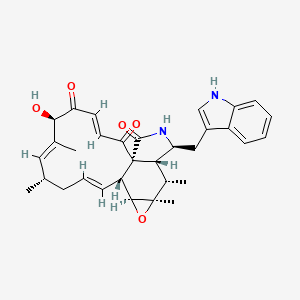


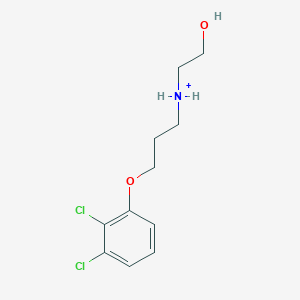
![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)
